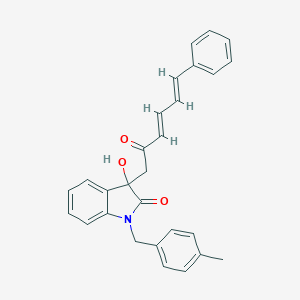
N-(9H-fluoren-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)pyridine-3-carboxamide, commonly known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of organic compounds known as pyridine carboxamides and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of FPC is based on its ability to bind to metal ions, leading to a change in its fluorescent properties. This change in fluorescence can be used to detect the presence of metal ions in a sample. FPC has also been shown to interact with DNA, leading to the formation of a stable complex. This interaction can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
FPC has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in scientific research. This compound has also been shown to have low cell permeability, which limits its potential use in certain applications. FPC has been shown to have a half-life of approximately 24 hours in mice, indicating its potential for use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPC in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This compound is also relatively stable and has minimal toxicity, making it an ideal candidate for use in scientific research. However, the low cell permeability of FPC limits its potential use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of FPC in scientific research. One area of interest is the development of FPC-based biosensors for the detection of metal ions in biological samples. Additionally, FPC could be used as a tool for the detection of protein-ligand interactions in drug discovery research. Further research is also needed to explore the potential use of FPC in the study of DNA damage and repair mechanisms.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)pyridine-3-carboxamide is a unique compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound has been extensively used in scientific research for its ability to act as a fluorescent probe for the detection of metal ions, as well as its potential use in the study of DNA damage and repair mechanisms. Further research is needed to explore the full potential of FPC in scientific research.
Synthesemethoden
FPC can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-bromo-N-(9H-fluoren-2-yl)pyridine-2-carboxamide with lithium diisopropylamide. The synthesis of FPC requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FPC has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used in the development of biosensors and as a tool for the detection of protein-ligand interactions. Additionally, FPC has been used in the study of DNA damage and repair mechanisms.
Eigenschaften
Produktname |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
|---|---|
Molekularformel |
C19H14N2O |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N2O/c22-19(14-5-3-9-20-12-14)21-16-7-8-18-15(11-16)10-13-4-1-2-6-17(13)18/h1-9,11-12H,10H2,(H,21,22) |
InChI-Schlüssel |
YQHROVUMLHITHF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Löslichkeit |
1.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)